N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable methylating agent under controlled conditions.
Coupling with 2-Methylphenoxy and 4-Methylphenylmethyl Groups: The intermediate is then reacted with 2-methylphenoxy and 4-methylphenylmethyl groups through nucleophilic substitution reactions.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE shares structural similarities with other furan-based compounds and aromatic amides.
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
2-Methylphenoxyacetic acid: Contains the 2-methylphenoxy group but lacks the furan and amide functionalities.
Uniqueness
The uniqueness of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23NO3/c1-17-9-11-19(12-10-17)14-23(15-20-7-5-13-25-20)22(24)16-26-21-8-4-3-6-18(21)2/h3-13H,14-16H2,1-2H3 |
InChI Key |
MWXCQEUJONPFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
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